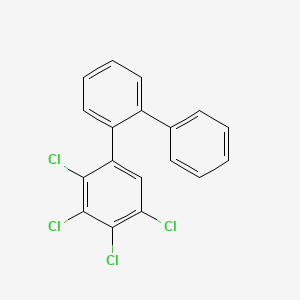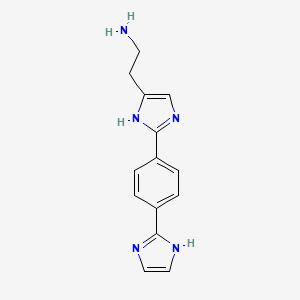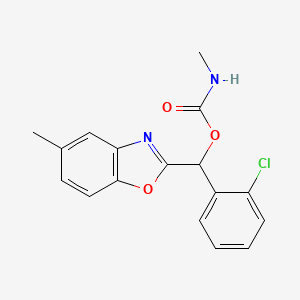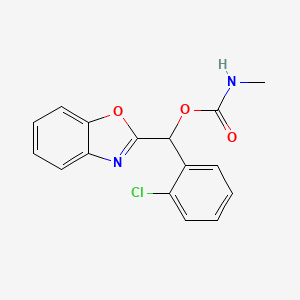
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is a heterocyclic compound that features a chloro-substituted indazole ring and a methylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Chlorination: The indazole core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Piperazine Substitution: The chlorinated indazole is reacted with 4-methylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Indazoles: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation.
Amines: Formed through reduction.
Aplicaciones Científicas De Investigación
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: Serves as a scaffold for the development of bioactive molecules.
Industrial Applications: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-(4-arylpiperazin-1-yl)-1H-indazole: Similar structure with different aryl substitutions.
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-pyridazine: Contains a pyridazine ring instead of an indazole ring.
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-pyrazine: Contains a pyrazine ring instead of an indazole ring.
Uniqueness
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro-substituted indazole ring and a methylpiperazine moiety makes it a versatile scaffold for drug development and other applications .
Propiedades
Número CAS |
107823-90-5 |
|---|---|
Fórmula molecular |
C12H15ClN4 |
Peso molecular |
250.73 g/mol |
Nombre IUPAC |
6-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-10-3-2-9(13)8-11(10)14-15-12/h2-3,8H,4-7H2,1H3,(H,14,15) |
Clave InChI |
FSNXHDPIFRMZGZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NNC3=C2C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)
![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)





